molecular formula C17H22ClNO3S B11473837 methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate

Cat. No.: B11473837
M. Wt: 355.9 g/mol
InChI Key: CYFNCZCKUMVNJB-YCPHGPKFSA-N
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Description

Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate is a complex organic compound with a unique structure that includes a benzamido group, a chlorothiolan ring, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate typically involves multiple steps. One common method includes the reaction of 4-benzamido-3-chlorothiolan-2-yl chloride with methyl pentanoate in the presence of a base catalyst. The reaction conditions often require a controlled temperature and solvent environment to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, while the chlorothiolan ring may interact with enzyme active sites. These interactions can lead to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H22ClNO3S

Molecular Weight

355.9 g/mol

IUPAC Name

methyl 5-[(2S,3S,4R)-4-benzamido-3-chlorothiolan-2-yl]pentanoate

InChI

InChI=1S/C17H22ClNO3S/c1-22-15(20)10-6-5-9-14-16(18)13(11-23-14)19-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,19,21)/t13-,14+,16+/m1/s1

InChI Key

CYFNCZCKUMVNJB-YCPHGPKFSA-N

Isomeric SMILES

COC(=O)CCCC[C@H]1[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)Cl

Canonical SMILES

COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)Cl

Origin of Product

United States

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